molecular formula C11H15N3O3 B2773865 N-(2-methoxyethyl)-N'-[(pyridin-4-yl)methyl]ethanediamide CAS No. 312319-76-9

N-(2-methoxyethyl)-N'-[(pyridin-4-yl)methyl]ethanediamide

Cat. No.: B2773865
CAS No.: 312319-76-9
M. Wt: 237.259
InChI Key: CKIAKTLRVZZGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-N’-[(pyridin-4-yl)methyl]ethanediamide is a synthetic organic compound that belongs to the class of diamides. Compounds in this class are often used in various scientific research applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves the reaction of 2-methoxyethylamine with pyridine-4-carboxaldehyde, followed by the addition of ethanediamide. The reaction conditions may include:

  • Solvent: Common solvents such as ethanol or methanol.
  • Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process may include:

  • Continuous flow reactors for efficient mixing and reaction control.
  • Purification steps such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N’-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-methoxyethyl)-N’-[(pyridin-4-yl)methyl]ethanediamide oxide, while reduction may yield N-(2-methoxyethyl)-N’-[(pyridin-4-yl)methyl]ethanediamine.

Scientific Research Applications

N-(2-methoxyethyl)-N’-[(pyridin-4-yl)methyl]ethanediamide has various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications, such as enzyme inhibition or receptor binding.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N’-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways that affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-N’-[(pyridin-3-yl)methyl]ethanediamide
  • N-(2-methoxyethyl)-N’-[(pyridin-2-yl)methyl]ethanediamide
  • N-(2-ethoxyethyl)-N’-[(pyridin-4-yl)methyl]ethanediamide

Uniqueness

N-(2-methoxyethyl)-N’-[(pyridin-4-yl)methyl]ethanediamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various research and industrial applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-17-7-6-13-10(15)11(16)14-8-9-2-4-12-5-3-9/h2-5H,6-8H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIAKTLRVZZGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.